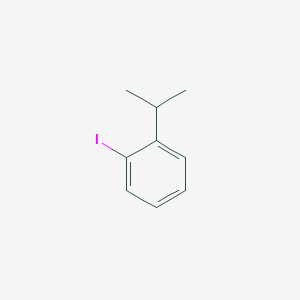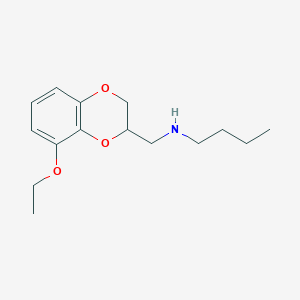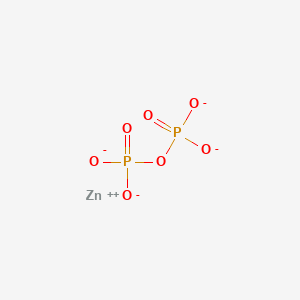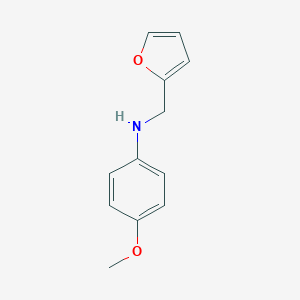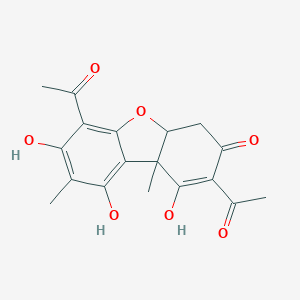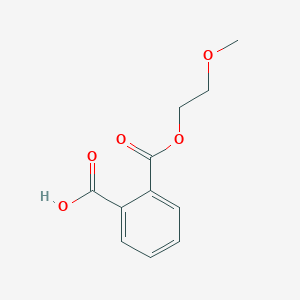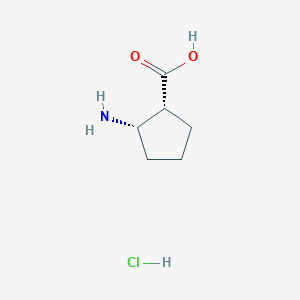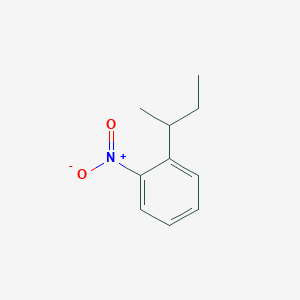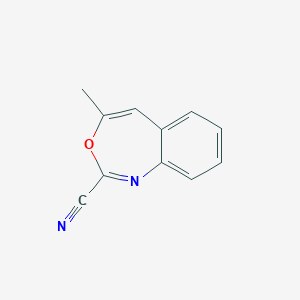
4-Methyl-3,1-benzoxazepine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3,1-benzoxazepine-2-carbonitrile, also known as MOB-015, is a synthetic compound that belongs to the benzoxazepine class of molecules. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development.
作用機序
The mechanism of action of 4-Methyl-3,1-benzoxazepine-2-carbonitrile involves the inhibition of fungal enzymes that are essential for the synthesis of ergosterol, a key component of fungal cell membranes. 4-Methyl-3,1-benzoxazepine-2-carbonitrile binds to and inhibits the activity of squalene epoxidase, an enzyme that catalyzes the conversion of squalene to lanosterol, a precursor of ergosterol. This leads to the depletion of ergosterol levels in fungal cells, which disrupts their membrane integrity and ultimately leads to their death.
生化学的および生理学的効果
4-Methyl-3,1-benzoxazepine-2-carbonitrile has been shown to have minimal toxicity to mammalian cells, making it a promising drug candidate for the treatment of fungal infections. In vitro studies have demonstrated that 4-Methyl-3,1-benzoxazepine-2-carbonitrile has a low potential for cytotoxicity and genotoxicity, indicating that it is safe for use in humans. Additionally, 4-Methyl-3,1-benzoxazepine-2-carbonitrile has been shown to have a broad spectrum of antifungal activity, making it effective against a wide range of fungal strains.
実験室実験の利点と制限
One of the major advantages of 4-Methyl-3,1-benzoxazepine-2-carbonitrile is its high potency and broad spectrum of antifungal activity. This makes it a promising drug candidate for the treatment of fungal infections, particularly those that are resistant to existing antifungal drugs. Additionally, 4-Methyl-3,1-benzoxazepine-2-carbonitrile has minimal toxicity to mammalian cells, indicating that it is safe for use in humans.
However, one of the limitations of 4-Methyl-3,1-benzoxazepine-2-carbonitrile is its relatively low solubility in water, which can make it difficult to administer as a drug. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 4-Methyl-3,1-benzoxazepine-2-carbonitrile to determine its optimal dosing regimen and potential drug interactions.
将来の方向性
There are several future directions for research on 4-Methyl-3,1-benzoxazepine-2-carbonitrile. One area of focus is the development of more efficient and cost-effective synthesis methods for the compound. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 4-Methyl-3,1-benzoxazepine-2-carbonitrile to determine its optimal dosing regimen and potential drug interactions.
Another area of research is the investigation of 4-Methyl-3,1-benzoxazepine-2-carbonitrile as a potential drug candidate for the treatment of other fungal infections, such as those caused by Candida species. Additionally, the potential use of 4-Methyl-3,1-benzoxazepine-2-carbonitrile in combination with other antifungal drugs to enhance its efficacy and reduce the risk of drug resistance should be explored.
Conclusion
In conclusion, 4-Methyl-3,1-benzoxazepine-2-carbonitrile is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. It has been extensively studied for its potent antifungal activity and minimal toxicity to mammalian cells. However, further studies are needed to investigate its pharmacokinetics and pharmacodynamics and to optimize its dosing regimen. The future directions for research on 4-Methyl-3,1-benzoxazepine-2-carbonitrile include the development of more efficient synthesis methods, investigation of its potential as a drug candidate for other fungal infections, and exploration of its use in combination with other antifungal drugs.
合成法
4-Methyl-3,1-benzoxazepine-2-carbonitrile can be synthesized through a multi-step process that involves the reaction of 2-aminobenzonitrile with various reagents, including acetic anhydride, sodium methoxide, and methyl iodide. The final product is obtained through the purification of the reaction mixture using column chromatography. The synthesis method for 4-Methyl-3,1-benzoxazepine-2-carbonitrile has been optimized to ensure high yields and purity of the compound.
科学的研究の応用
4-Methyl-3,1-benzoxazepine-2-carbonitrile has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of fungal infections, particularly those caused by dermatophytes. 4-Methyl-3,1-benzoxazepine-2-carbonitrile has been shown to have potent antifungal activity against a wide range of dermatophyte strains, including those that are resistant to existing antifungal drugs.
特性
CAS番号 |
19062-85-2 |
|---|---|
製品名 |
4-Methyl-3,1-benzoxazepine-2-carbonitrile |
分子式 |
C11H8N2O |
分子量 |
184.19 g/mol |
IUPAC名 |
4-methyl-3,1-benzoxazepine-2-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-8-6-9-4-2-3-5-10(9)13-11(7-12)14-8/h2-6H,1H3 |
InChIキー |
VSFHFEWYVFHETQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2N=C(O1)C#N |
正規SMILES |
CC1=CC2=CC=CC=C2N=C(O1)C#N |
同義語 |
4-Methyl-3,1-benzoxazepine-2-carbonitrile |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazol-1-ol](/img/structure/B96596.png)
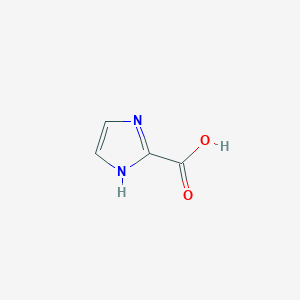
![Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester)](/img/structure/B96602.png)
